molecular formula C13H15N3O B11476130 N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B11476130
M. Wt: 229.28 g/mol
InChI Key: QBIGPTDBKHQRNO-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is an organic compound that features two pyridine rings connected via an ethanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine typically involves the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: This can be achieved by reacting 2-chloropyridine with sodium hydroxide to form 2-pyridinol, which is then converted to 2-pyridin-2-yloxy using an appropriate alkylating agent.

    Alkylation Reaction: The 2-pyridin-2-yloxy intermediate is then reacted with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the pyridine rings to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for the development of compounds that can interact with specific biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as catalysts or polymers with unique functionalities.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-(pyridin-2-yloxy)ethanamine
  • N-(pyridin-4-ylmethyl)-2-(pyridin-3-yloxy)ethanamine
  • N-(pyridin-2-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

Uniqueness

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is unique due to the specific positioning of the pyridine rings, which can influence its reactivity and binding properties. This positioning allows for distinct interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C13H15N3O/c1-2-6-16-13(3-1)17-10-9-15-11-12-4-7-14-8-5-12/h1-8,15H,9-11H2

InChI Key

QBIGPTDBKHQRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=NC=C2

Origin of Product

United States

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